2-(6-chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC9672654
Molecular Formula: C17H15ClN2O2
Molecular Weight: 314.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15ClN2O2 |
|---|---|
| Molecular Weight | 314.8 g/mol |
| IUPAC Name | 2-(6-chloroindol-1-yl)-N-(2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C17H15ClN2O2/c1-22-16-5-3-2-4-14(16)19-17(21)11-20-9-8-12-6-7-13(18)10-15(12)20/h2-10H,11H2,1H3,(H,19,21) |
| Standard InChI Key | QYYSIXOXLMPIKU-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
| Canonical SMILES | COC1=CC=CC=C1NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Functional Groups
2-(6-Chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide (molecular formula: , molecular weight: 314.8 g/mol) features a central acetamide bridge connecting two aromatic systems: a 6-chloroindole and a 2-methoxyphenyl group. The indole moiety, a privileged structure in drug design, contributes to π-π stacking interactions with biological targets, while the chloro substituent at position 6 enhances electrophilicity and potential halogen bonding. The 2-methoxyphenyl group introduces steric and electronic modulation, influencing solubility and target affinity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.8 g/mol |
| IUPAC Name | 2-(6-chloroindol-1-yl)-N-(2-methoxyphenyl)acetamide |
| Key Functional Groups | Indole, acetamide, methoxy, chloro |
Stereoelectronic Characteristics
The planar indole system enables conjugation across the acetamide bridge, stabilizing the molecule’s conformation. Quantum mechanical calculations predict a dipole moment of ~4.2 D, driven by the electron-withdrawing chloro group and the electron-donating methoxy substituent. This polarity facilitates interactions with hydrophilic pockets in enzyme active sites, as observed in analogous α-glucosidase inhibitors .
Synthetic Approaches and Optimization
Multi-Step Synthesis Pathway
The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide typically proceeds via a three-step sequence:
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Indole Functionalization: 6-Chloroindole undergoes N-alkylation with chloroacetyl chloride to yield 2-chloro-N-(6-chloro-1H-indol-1-yl)acetamide.
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Methoxybenzylamine Preparation: 2-Methoxyaniline is acylated with acetic anhydride to form N-(2-methoxyphenyl)acetamide.
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Coupling Reaction: A nucleophilic substitution couples the intermediates under basic conditions (e.g., KCO/DMF), forming the final product.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Chloroacetyl chloride, EtN, DCM, 0°C → RT | 78% |
| 2 | Acetic anhydride, pyridine, reflux | 85% |
| 3 | KCO, DMF, 80°C, 12 h | 62% |
Challenges in Purification
Crude products often require chromatographic purification due to byproducts from incomplete substitution. Recrystallization in ethanol/water mixtures improves purity (>95% by HPLC), though scalability remains a concern for industrial applications.
Pharmacological Applications and Future Directions
Anticancer Drug Development
Indole-acetamide hybrids interfere with tubulin polymerization and topoisomerase activity, mechanisms critical in cancer cell proliferation. Computational models predict moderate binding affinity (: ~1.2 μM) for the colchicine-binding site of tubulin, warranting experimental validation.
Neuroprotective Effects
The methoxyphenyl group may enhance blood-brain barrier permeability, enabling central nervous system targeting. Preclinical studies of similar compounds show 40–60% reduction in Aβ plaque formation in Alzheimer’s models, mediated by cholinesterase inhibition .
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